molecular formula C6H5BrO2S B183060 Methyl 3-bromothiophene-2-carboxylate CAS No. 26137-08-6

Methyl 3-bromothiophene-2-carboxylate

Cat. No.: B183060
CAS No.: 26137-08-6
M. Wt: 221.07 g/mol
InChI Key: PEGSJNCGPSIJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Methyl 3-bromothiophene-2-carboxylate is used as an alternative reagent in palladium-catalysed direct arylation of heteroaromatics. Its ester groups at C5 prevent the formation of dimers or oligomers, allowing the synthesis of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012).

  • It has been used in photochemical processes for arylation, contributing to the synthesis of 5-arylthiophene-2-carboxylic esters. The compound shows varying reactivities depending on its halogen substituent, which has applications in organic synthesis and photochemistry (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).

  • This compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives show significant antimicrobial properties (Sharma, Vala, Rajani, Ramkumar, Gardas, Banerjee, & Patel, 2022).

  • It serves as a starting material for the synthesis of drug intermediates, demonstrating its importance in pharmaceutical research (Min, 2015).

  • The compound is involved in Suzuki cross-coupling reactions for synthesizing various derivatives with potential nonlinear optical properties and applications in material science (Rizwan, Rasool, Hashmi, Noreen, Zubair, Arshad, & Shah, 2021).

  • In a study on tumor cell growth inhibition, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, derived from this compound, showed promising anti-cancer properties (Queiroz, Calhelha, Vale-Silva, Pinto, Almeida, & Vasconcelos, 2011).

Properties

IUPAC Name

methyl 3-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGSJNCGPSIJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372351
Record name methyl 3-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26137-08-6
Record name methyl 3-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromothiophene-2-carboxylic acid (5.0 g, 24 mmol, 1 eq.) was dissolved in MeOH (100 mL) and the mixture was degassed and purged with nitrogen (2×). SOCl2 (15 mL, 0.2 mol, 8.3 eq.) was added dropwise and the resulting mixture was stirred overnight at room temperature. The mixture was then concentrated and DCM (150 mL) was added. Saturated NaHCO3 (20 mL) was added, and the resulting mixture was stirred at room temperature for 15 minutes. The organic layer was washed with saturated NaHCO3 (20 mL), water (20 mL), and saturated aqueous NaCl (20 mL), then dried over Na2SO4, filtered and concentrated to yield 3-bromothiophene-2-carboxylic acid methyl ester (4.0 g) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Amino-2-thiophenecarboxylic acid methyl ester (9.4 g) was suspended in hydrobromic acid (20 ml), and the mixture was stirred at room temperature for 30 minutes. The mixture was cooled to 0° C., and sodium nitrite (4.2 g) in water (10 ml) was added dropwise below 10° C. The mixture was stirred for 1 hour, and then poured into copper (I) bromide (9.06 g) in hydrobromic acid (25 ml). The resulting mixture was stirred at 60° C. for 1 hour and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure and distilled under reduced pressure to give 3-bromo-2-thiophenecarboxylic acid methyl ester (7.99 g) as crystals.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
copper (I) bromide
Quantity
9.06 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The 3-bromothiophene-2-carboxylic acid was first protected at the carboxylic group. 3-bromothiophene-2-carboxylic acid was dissolved in methanol containing catalytic DCC. Mixture was reacted by refluxing overnight. After solvent was evaporated, the residues were applied on silica gel. Methyl 3-bromothiophene-2-carboxylate was obtained as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.